2-(3-methylphenyl)-6-morpholin-4-yl-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-METHYLPHENYL)-6-MORPHOLINO-5-NITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound features a unique structure with a morpholino group, a nitro group, and a methylphenyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of isoquinoline derivatives, including 2-(3-METHYLPHENYL)-6-MORPHOLINO-5-NITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE, involves several established methods. One common approach is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Another method involves the cyclization of 2-alkynylbenzaldehyde hydrazones with electrophilic reagents such as iodine or bromine . Industrial production methods often employ metal-catalyzed processes or catalyst-free reactions in water to achieve high yields and efficiency .
Chemical Reactions Analysis
2-(3-METHYLPHENYL)-6-MORPHOLINO-5-NITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, nitric acid, halogens, and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-METHYLPHENYL)-6-MORPHOLINO-5-NITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-METHYLPHENYL)-6-MORPHOLINO-5-NITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s structure allows it to bind to specific molecular targets, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar compounds to 2-(3-METHYLPHENYL)-6-MORPHOLINO-5-NITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE include other isoquinoline derivatives such as quinoline and its analogs. These compounds share a common heterocyclic structure but differ in their substituents and biological activities .
Properties
Molecular Formula |
C23H19N3O5 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
2-(3-methylphenyl)-6-morpholin-4-yl-5-nitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C23H19N3O5/c1-14-4-2-5-15(12-14)25-22(27)17-7-3-6-16-20(17)18(23(25)28)13-19(26(29)30)21(16)24-8-10-31-11-9-24/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
BGOVZVSVSDCQGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC4=C3C(=CC(=C4N5CCOCC5)[N+](=O)[O-])C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.